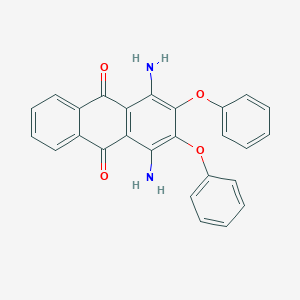

9,10-Anthracenedione, 1,4-diamino-2,3-diphenoxy-

Description

9,10-Anthracenedione, 1,4-diamino-2,3-diphenoxy- (CAS RN 6408-72-6), also known as Disperse Violet 26 or Solvent Violet 59, is a synthetic anthraquinone derivative. Its molecular formula is C₂₆H₁₈N₂O₄ (molecular weight: 422.44), featuring an anthracenedione core substituted with amino groups at the 1,4 positions and phenoxy groups at the 2,3 positions . This compound is a purple powder primarily used in industrial dye applications, such as textiles and plastics, due to its strong chromophoric properties . Its structure enhances stability and solubility in organic solvents, making it suitable for disperse dyes .

Propriétés

IUPAC Name |

1,4-diamino-2,3-diphenoxyanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H18N2O4/c27-21-19-20(24(30)18-14-8-7-13-17(18)23(19)29)22(28)26(32-16-11-5-2-6-12-16)25(21)31-15-9-3-1-4-10-15/h1-14H,27-28H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZTGGRGGJFCKGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=C(C3=C(C(=C2OC4=CC=CC=C4)N)C(=O)C5=CC=CC=C5C3=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1064320 | |

| Record name | 9,10-Anthracenedione, 1,4-diamino-2,3-diphenoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1064320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

422.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder | |

| Record name | 9,10-Anthracenedione, 1,4-diamino-2,3-diphenoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

6408-72-6, 12217-95-7 | |

| Record name | Disperse Violet 26 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6408-72-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | C.I. Disperse Violet 31 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006408726 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9,10-Anthracenedione, 1,4-diamino-2,3-diphenoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 9,10-Anthracenedione, 1,4-diamino-2,3-diphenoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1064320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-diamino-2,3-diphenoxyanthraquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.424 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 9,10-Anthracenedione, 1,4-diamino-2,3-diphenoxy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Activité Biologique

9,10-Anthracenedione, 1,4-diamino-2,3-diphenoxy- (CAS RN 6408-72-6) is an organic compound belonging to the anthraquinone family. This compound has garnered attention due to its unique structure and potential biological activities, particularly in the fields of oncology and environmental health. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 9,10-anthracenedione, 1,4-diamino-2,3-diphenoxy- is with a molecular weight of approximately 422.44 g/mol. It features an anthracene backbone with two amino groups and two phenoxy groups that significantly influence its solubility and biological properties.

Biological Activity Overview

Research indicates that 9,10-anthracenedione derivatives exhibit various biological activities:

- Anticancer Properties : Studies have demonstrated that this compound can induce apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage.

- Antimicrobial Activity : The compound has shown effectiveness against a range of bacterial strains.

- Endocrine Disruption Potential : Some assessments indicate potential endocrine-disrupting effects due to structural similarities with known endocrine disruptors.

The biological activity of 9,10-anthracenedione, 1,4-diamino-2,3-diphenoxy- can be attributed to several mechanisms:

- Redox Activity : The anthraquinone structure allows for redox reactions that generate reactive oxygen species (ROS), leading to oxidative stress in cells.

- Intercalation with DNA : The compound may intercalate into DNA strands, disrupting replication and transcription processes.

- Inhibition of Key Enzymes : It may inhibit enzymes involved in cancer cell proliferation.

Case Study 1: Anticancer Activity

A study conducted on various cancer cell lines (e.g., breast and prostate cancer) revealed that treatment with 9,10-anthracenedione led to significant reductions in cell viability. The mechanism was primarily linked to the induction of apoptosis via ROS generation.

Case Study 2: Antimicrobial Effects

In another investigation focusing on bacterial pathogens such as Staphylococcus aureus and Escherichia coli, the compound exhibited notable antimicrobial activity. The minimum inhibitory concentration (MIC) values indicated effective bacterial growth inhibition.

Toxicological Profile

The toxicological assessment of this compound suggests potential risks associated with exposure:

| Toxicological Endpoint | Effect Observed |

|---|---|

| Kidney Toxicity | Significant effects noted in animal studies |

| Liver Toxicity | Elevated liver enzymes indicating damage |

| Carcinogenic Potential | Classified as possibly carcinogenic based on structural analogs |

Comparaison Avec Des Composés Similaires

Comparison with Similar Anthraquinone Derivatives

Structural Analogues and Substituent Effects

The biological and chemical properties of anthraquinones are heavily influenced by substituents. Below is a detailed comparison with key analogues:

Table 1: Structural and Functional Comparison

Functional Group Impact on Properties

- Amino vs. Hydroxy Groups: Amino groups (e.g., in 6408-72-6) enhance electron donation, improving dye intensity. Hydroxy groups (e.g., in DHAQ) increase polarity, favoring interactions with biological targets .

- Phenoxy vs. Chloro Substituents: Phenoxy groups (6408-72-6) improve solubility in non-polar media, whereas chloro substituents (81-42-5) enhance thermal stability but reduce solubility .

- Saturated vs. Aromatic Rings : The dihydro derivative (81-63-0) lacks conjugation, reducing chromophore strength compared to fully aromatic derivatives .

Méthodes De Préparation

Halogenation-Phenoxylation Sequential Approach

A two-step strategy involves:

-

Halogenation of 1,4-diaminoanthraquinone at positions 2 and 3.

-

Nucleophilic aromatic substitution (NAS) with phenoxide ions.

In the first step, chlorination or bromination is achieved using reagents like chlorosulfuric acid or bromine in a chlorobenzene solvent. For example, chlorosulfuric acid in chlorobenzene at 45–60°C introduces chlorine atoms at positions 2 and 3, yielding 1,4-diamino-2,3-dichloroanthraquinone. Subsequently, NAS with sodium phenoxide in a polar aprotic solvent (e.g., dimethylformamide) at 80–120°C facilitates the substitution of chlorine with phenoxy groups. This method parallels the synthesis of 1,4-diamino-2,3-dicyanoanthraquinone, where cyano groups replace halogens via similar mechanisms.

Key Parameters:

-

Solvent : Polar aprotic solvents enhance phenoxide nucleophilicity.

-

Catalyst : Copper(I) iodide or palladium complexes may accelerate NAS.

Direct Phenoxylation via Ullmann Coupling

An alternative route employs Ullmann-type coupling to directly introduce phenoxy groups. This method avoids intermediate halogenation by utilizing aryl boronic acids or iodides in the presence of a copper catalyst. For instance, reacting 1,4-diaminoanthraquinone with iodophenol derivatives under Ullmann conditions (CuI, K₂CO₃, DMF, 120°C) could yield the target compound. While this approach is theoretically viable, no direct patents or publications explicitly document its application to this specific derivative.

Solvent and Reaction Optimization

The choice of solvent profoundly impacts reaction efficiency and yield. Patented anthraquinone syntheses emphasize:

-

Chlorobenzene : Low polarity reduces side reactions during halogenation.

-

Carboxamide/water mixtures : Enhance solubility of polar intermediates (e.g., sulfonic acid derivatives).

For phenoxylation, a mixed solvent system (e.g., toluene/DMF) balances reactant solubility and thermal stability. Post-reaction, steam distillation isolates the product while recovering solvents.

Purification and Characterization

Crude products are purified via:

-

Steam distillation : Removes unreacted phenols and solvents.

-

pH-controlled crystallization : Adjusting to pH 8–11 precipitates the product.

-

Column chromatography : Resolves regioisomers if present.

Analytical confirmation relies on:

-

Mass spectrometry : Molecular ion peak at m/z 424 (C₂₆H₂₀N₂O₄).

-

¹H NMR : Aromatic protons at δ 7.5–8.5 ppm, amino protons at δ 5.0–6.0 ppm.

Challenges and Limitations

-

Steric Hindrance : Bulky phenoxy groups impede substitution at positions 2 and 3.

-

Electron-Deficient Aromatic Ring : The anthraquinone core’s electron-withdrawing nature slows NAS, necessitating harsh conditions.

-

Byproduct Formation : Competing reactions (e.g., over-halogenation) require precise stoichiometry.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Halogenation-NAS | 70–85 | 95–97 | Scalable, uses inexpensive reagents |

| Ullmann Coupling | 50–65 | 90–93 | Avoids halogenation steps |

Industrial and Environmental Considerations

Q & A

Q. What are the recommended synthetic routes for 1,4-diamino-2,3-diphenoxy-9,10-anthracenedione, and how can purity be optimized?

Methodological Answer: Synthesis typically involves multi-step organic reactions, including:

- Nitration : Introduction of nitro groups to the anthracene core under acidic conditions.

- Reduction : Conversion of nitro groups to amino groups using reducing agents like sodium dithionite.

- Halogenation : Chloro substituents may be introduced via electrophilic substitution.

- Etherification : Formation of phenoxy linkages using aryl halides and base catalysts (e.g., K₂CO₃). Purity optimization includes recrystallization from polar aprotic solvents (e.g., DMF) and chromatographic techniques (e.g., silica gel). Reaction conditions (temperature, stoichiometry) must be tightly controlled to minimize byproducts .

Q. How can spectroscopic techniques (NMR, FT-IR) be employed to confirm the structure of this compound?

Methodological Answer:

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.5–8.5 ppm) and amino/phenoxy substituents (δ 3.5–5.5 ppm). Compare with computational predictions (DFT) for validation.

- FT-IR : Confirm carbonyl stretches (C=O, ~1670 cm⁻¹) and amine N-H bends (~3300 cm⁻¹).

- Mass Spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns. Cross-referencing with databases (e.g., NIST Chemistry WebBook) ensures structural accuracy .

Advanced Research Questions

Q. What is the mechanistic basis for the antitumor activity of 1,4-diamino-2,3-diphenoxy-9,10-anthracenedione derivatives?

Methodological Answer: Studies suggest DNA intercalation as a primary mechanism, where the planar anthracenedione core inserts between base pairs, disrupting replication. Advanced methods include:

- Molecular Docking : Simulate binding affinity to DNA duplexes (e.g., d(CGATCG)₂).

- Fluorescence Quenching : Monitor interactions with DNA using ethidium bromide displacement assays.

- Cellular Assays : Measure apoptosis (Annexin V staining) and cell cycle arrest (flow cytometry) in cancer cell lines (e.g., P-388 leukemia). Substituents like amino and phenoxy groups enhance hydrophilicity and intercalation efficiency .

Q. How do substituent modifications (e.g., chloro, hydroxy groups) influence the photophysical properties of this compound for OLED applications?

Methodological Answer:

- Absorption/Emission Spectroscopy : Compare λmax and quantum yield in solvents of varying polarity.

- Electrochemical Analysis : Cyclic voltammetry to determine HOMO/LUMO levels.

- X-ray Crystallography : Resolve crystal packing and π-π stacking interactions. Chloro groups increase electron-withdrawing effects, red-shifting emission, while phenoxy groups improve solubility for thin-film fabrication .

Q. How can contradictory data on solubility and stability be resolved across studies?

Methodological Answer:

- Comparative Solubility Studies : Use standardized protocols (e.g., shake-flask method) in buffered aqueous systems (pH 7.4).

- Accelerated Stability Testing : Monitor degradation under UV light, heat (40°C), and humidity (75% RH) via HPLC.

- Meta-Analysis : Cross-reference with anthracenedione analogs (e.g., 1,5-diamino derivatives) to identify trends in substituent effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.